1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole core substituted with a benzo[d]thiazol-2-yl group, an isopropyl group, and a 3-methylpyridin-2-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
It is noted that none of the synthesized benzothiazole derivatives violated lipinski’s rule, making them suitable drug candidates for the treatment of diseases . Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.
Action Environment
It is worth noting that the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These methods may have implications for the stability and efficacy of the compound under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization with the benzo[d]thiazol-2-yl, isopropyl, and 3-methylpyridin-2-yl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields. Additionally, the use of catalysts, such as palladium or nickel complexes, can facilitate the formation of the pyrazole ring and its subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It has shown promise in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Pyrazole derivatives
Thiazole derivatives
Pyridine derivatives
Benzothiazole derivatives
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12(2)16-11-15(19(26)23-18-13(3)7-6-10-21-18)24-25(16)20-22-14-8-4-5-9-17(14)27-20/h4-12H,1-3H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMFTEOHOFVWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.